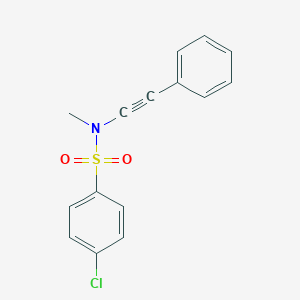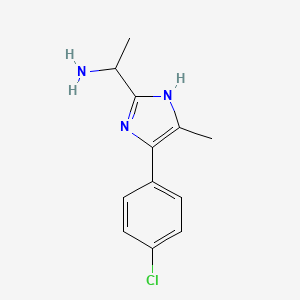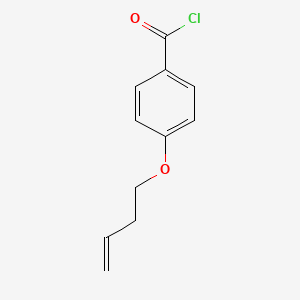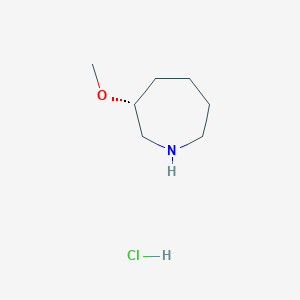
Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate is a heterocyclic compound belonging to the indolizine family Indolizines are known for their unique structural features and significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate typically involves the reaction of 2-alkylpyridines with various reagents. One common method includes the oxidation of 2-(pyridin-2-yl)acetonitrile with selenium dioxide . Another approach involves the reaction of ethyl-2-phenylacetate with ethane-1,2-diol and 3-phenylpropioaldehyde under metal and solvent-free conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, can be applied. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted indolizines, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mecanismo De Acción
The mechanism of action of Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate involves its interaction with various molecular targets. The indolizine ring system can interact with biological macromolecules, such as enzymes and receptors, leading to modulation of their activity. The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-2-carboxylate derivatives: Compounds with similar carboxylate functionality.
Indolizine derivatives: Various substituted indolizines with different functional groups.
Uniqueness: Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate stands out due to its unique combination of the indolizine ring, hydroxymethyl group, and carboxylate ester. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
ethyl 7-(hydroxymethyl)indolizine-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)10-6-11-5-9(8-14)3-4-13(11)7-10/h3-7,14H,2,8H2,1H3 |
Clave InChI |
GHNRCTUDBZRJKL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN2C=CC(=CC2=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-3-(4-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12831248.png)
![({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride](/img/structure/B12831253.png)

![1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one](/img/structure/B12831275.png)







